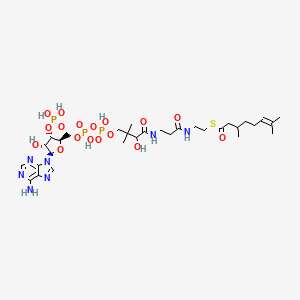

Citronellyl-CoA

Description

Properties

Molecular Formula |

C31H52N7O17P3S |

|---|---|

Molecular Weight |

919.8 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7-dimethyloct-6-enethioate |

InChI |

InChI=1S/C31H52N7O17P3S/c1-18(2)7-6-8-19(3)13-22(40)59-12-11-33-21(39)9-10-34-29(43)26(42)31(4,5)15-52-58(49,50)55-57(47,48)51-14-20-25(54-56(44,45)46)24(41)30(53-20)38-17-37-23-27(32)35-16-36-28(23)38/h7,16-17,19-20,24-26,30,41-42H,6,8-15H2,1-5H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t19?,20-,24-,25-,26?,30-/m1/s1 |

InChI Key |

VDDADDVBKMQECN-PBCNVRCISA-N |

Isomeric SMILES |

CC(CCC=C(C)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CC(CCC=C(C)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Citronellyl-CoA Biosynthesis in Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudomonas aeruginosa, a metabolically versatile bacterium, possesses the unique ability to utilize acyclic monoterpenes, such as citronellol (B86348), as a sole carbon and energy source. This capability is attributed to the acyclic terpene utilization (Atu) pathway, which converges with the leucine/isovalerate utilization (Liu) pathway. The biosynthesis of citronellyl-CoA is a critical initial step in the catabolism of citronellol, feeding into a cascade of enzymatic reactions that ultimately generate intermediates for central metabolism. Understanding this pathway is crucial for researchers in microbial metabolism and drug development professionals seeking to identify novel targets for antimicrobial strategies or to leverage this pathway for biotechnological applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in P. aeruginosa, including the genetic and enzymatic components, regulatory mechanisms, quantitative data, and detailed experimental protocols.

The Acyclic Terpene Utilization (Atu) Pathway: An Overview

The degradation of citronellol in P. aeruginosa is orchestrated primarily by genes located in the atu and liu gene clusters. The Atu pathway converts citronellol to intermediates that are further metabolized through the Liu pathway. The initial steps involve the oxidation of citronellol to citronellic acid, which is then activated to its coenzyme A (CoA) thioester, this compound.

The overall conversion from citronellol to acetyl-CoA and acetoacetate (B1235776) involves a series of enzymatic reactions, including oxidation, CoA ligation, dehydrogenation, carboxylation, hydration, and cleavage. The key gene clusters, atu (atuABCDEFGH) and liu (liuRABCDE), encode the majority of the enzymes required for this metabolic route.[1][2][3][4]

Core Signaling and Metabolic Pathway

The biosynthesis of this compound and its subsequent metabolism is a multi-step process involving several key enzymes encoded by the atu and liu gene clusters.

-

Step 1: Oxidation of Citronellol. Citronellol is first oxidized to citronellal (B1669106) by a citronellol dehydrogenase (AtuB/AtuG) and then further oxidized to citronellate by a citronellal dehydrogenase.[5]

-

Step 2: Activation to this compound. Citronellate is activated to this compound by an acyl-CoA synthetase.

-

Step 3: Dehydrogenation. this compound is then dehydrogenated by this compound dehydrogenase (AtuD) to produce geranyl-CoA.

-

Step 4: Carboxylation. Geranyl-CoA is carboxylated by the biotin-dependent geranyl-CoA carboxylase (GCCase), a heterodimeric enzyme composed of AtuC and AtuF subunits.

-

Step 5: Subsequent Metabolism. The carboxylated product enters a series of reactions catalyzed by other Atu and Liu enzymes, eventually leading to the production of acetyl-CoA and acetoacetate, which can enter central metabolism.

References

- 1. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Pseudomonas aeruginosa Isohexenyl Glutaconyl Coenzyme A Hydratase (AtuE) Is Upregulated in Citronellate-Grown Cells and Belongs to the Crotonase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA-Seq reveals that Pseudomonas aeruginosa mounts growth medium-dependent competitive responses when sensing diffusible cues from Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Citronellyl-CoA in the Acyclic Terpene Utilization Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the acyclic terpene utilization (ATU) pathway, with a specific focus on the pivotal role of citronellyl-coenzyme A (citronellyl-CoA). Acyclic monoterpenes, such as citronellol (B86348) and geraniol, are abundant natural products with significant industrial applications. Understanding the microbial pathways for their degradation is crucial for biotechnological advancements, including the development of novel biocatalysts and metabolic engineering strategies. This document details the key enzymatic steps, presents quantitative data on enzyme kinetics, and provides comprehensive experimental protocols relevant to the study of this pathway, particularly in the model organism Pseudomonas aeruginosa.

The Acyclic Terpene Utilization (ATU) Pathway: An Overview

The ATU pathway is a specialized metabolic route that enables certain microorganisms, notably of the Pseudomonas genus, to utilize acyclic monoterpenes as a sole source of carbon and energy.[1][2][3] The pathway involves a series of enzymatic reactions that convert these branched-chain hydrocarbons into central metabolic intermediates. A critical bottleneck in the degradation of these molecules is the presence of a β-methyl group, which obstructs the standard β-oxidation pathway.[4] The ATU pathway has evolved a sophisticated mechanism to bypass this hindrance.

The initial steps of the pathway involve the oxidation of the terminal alcohol group of citronellol to a carboxylic acid, citronellate, which is then activated to its corresponding CoA thioester, this compound.[5] It is at this stage that this compound enters the core of the ATU pathway.

The Fate of this compound: Oxidation and Carboxylation

This compound serves as a key intermediate that undergoes a two-step enzymatic conversion to prepare it for entry into a modified β-oxidation-like cycle.

Oxidation to Geranyl-CoA

The first committed step in the downstream processing of this compound is its oxidation to geranyl-CoA. This reaction is catalyzed by This compound dehydrogenase (AtuD) , a member of the acyl-CoA dehydrogenase superfamily. This enzyme introduces a double bond into the molecule, converting the saturated citronellyl moiety into the unsaturated geranyl moiety. Mutant analysis has demonstrated that AtuD is essential for the functional ATU pathway.

Carboxylation of Geranyl-CoA

The subsequent and crucial step is the carboxylation of geranyl-CoA, a reaction catalyzed by the biotin-dependent enzyme geranyl-CoA carboxylase (GCC) . This enzyme adds a carboxyl group to the γ-carbon of the geranyl-CoA molecule. This carboxylation is the key strategy to overcome the steric hindrance posed by the methyl group for subsequent β-oxidation. The GCC in P. aeruginosa is a heteromeric enzyme composed of the AtuC and AtuF subunits.

Following carboxylation, the pathway continues with hydration and cleavage steps that ultimately remove the problematic methyl group as acetate, allowing the remainder of the carbon skeleton to be metabolized through β-oxidation and the leucine/isovalerate utilization (Liu) pathway.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound in Pseudomonas aeruginosa.

Table 1: Kinetic Parameters of this compound Dehydrogenase (AtuD) from Pseudomonas aeruginosa

| Substrate | Vmax (mU mg-1) | Km (µM) | Reference |

| This compound | 850 | 1.6 | |

| Octanoyl-CoA | Inactive | - | |

| 5-Methylhex-4-enoyl-CoA | Inactive | - | |

| Isovaleryl-CoA | Inactive | - |

Table 2: Kinetic Parameters of Geranyl-CoA Carboxylase (GCC) from Pseudomonas aeruginosa

| Substrate | Apparent K0.5 (µM) | Apparent Km (µM) | Catalytic Efficiency (Vmax/Km or Vmax/K0.5) | Reference |

| Geranyl-CoA | 8.8 | - | 56 | |

| 3-Methylcrotonyl-CoA | - | 14 | 22 | |

| ATP | - | 10 | - | |

| Bicarbonate | 1.2 | - | - |

Signaling Pathways and Logical Relationships

The expression of the atu gene cluster, which encodes the enzymes of the ATU pathway, is tightly regulated. The atuR gene, located upstream of the atu operon, encodes a transcriptional repressor of the TetR family. In the absence of an inducer, AtuR binds to specific inverted repeat sequences in the promoter region of the atuA gene, blocking transcription. Acyclic terpenes or their metabolites are thought to act as inducers, binding to AtuR and causing its dissociation from the DNA, thereby allowing the expression of the atu genes.

Figure 1: Regulatory circuit of the acyclic terpene utilization (Atu) pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the role of this compound in the ATU pathway.

Heterologous Expression and Purification of AtuD

This protocol describes the expression of the atuD gene in E. coli and the subsequent purification of the recombinant protein.

Materials:

-

E. coli BL21(DE3) cells

-

pET expression vector containing the atuD gene with a His-tag

-

LB medium and agar (B569324) plates with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA affinity chromatography column

-

Sonicator

-

Centrifuge

Procedure:

-

Transform the pET-atuD plasmid into competent E. coli BL21(DE3) cells.

-

Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with 10 column volumes of wash buffer.

-

Elute the His-tagged AtuD protein with 5 column volumes of elution buffer.

-

Analyze the purified protein by SDS-PAGE and determine the concentration using a BCA protein assay.

This compound Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of this compound dehydrogenase by monitoring the reduction of an artificial electron acceptor.

Materials:

-

Purified AtuD enzyme

-

100 mM Tris-HCl buffer, pH 7.8

-

This compound (substrate)

-

Phenazine methosulfate (PMS) (electron acceptor)

-

2,6-Dichlorophenolindophenol (DCPIP) (indicator)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.8), 1 mM PMS, and 0.1 mM DCPIP in a total volume of 1 mL.

-

Add a known amount of purified AtuD enzyme to the reaction mixture.

-

Initiate the reaction by adding this compound to a final concentration of 50 µM.

-

Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

-

Calculate the enzyme activity based on the molar extinction coefficient of DCPIP (21 mM-1 cm-1).

Quantification of Acyl-CoA Thioesters by HPLC-MS/MS

This method allows for the sensitive and specific quantification of this compound and other acyl-CoA intermediates.

Materials:

-

Bacterial cell pellets

-

Extraction solvent (e.g., 2.5% (v/v) perchloric acid in methanol/water)

-

Internal standards (e.g., 13C-labeled acyl-CoAs)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reverse-phase HPLC column

Procedure:

-

Quench the metabolism of bacterial cells rapidly and harvest the cell pellets.

-

Extract the acyl-CoAs by adding the cold extraction solvent and the internal standards.

-

Vortex and incubate on ice.

-

Centrifuge to pellet the cell debris.

-

Analyze the supernatant by HPLC-MS/MS.

-

Separate the acyl-CoAs using a C18 column with a suitable gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).

-

Detect and quantify the specific acyl-CoAs using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

Generate a standard curve for each analyte to determine its absolute concentration in the samples.

Experimental Workflows

The following diagram illustrates a general workflow for investigating the role of a specific gene, such as atuD, in the ATU pathway.

Figure 2: A typical experimental workflow for functional gene analysis in the ATU pathway.

Conclusion

This compound stands as a critical branching point in the microbial degradation of citronellol. Its conversion to geranyl-CoA by this compound dehydrogenase and the subsequent carboxylation of geranyl-CoA are the cornerstone reactions of the acyclic terpene utilization pathway. These steps elegantly circumvent the metabolic roadblock presented by the methyl branch, enabling the complete catabolism of these prevalent natural compounds. The detailed understanding of the enzymes and regulatory mechanisms involved, supported by robust quantitative data and experimental protocols, provides a solid foundation for future research in metabolic engineering and the development of novel biotechnological applications for terpene biotransformation.

References

The Atu Pathway: A Comprehensive Technical Guide to Citronellol Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial degradation of terpenes, a vast and diverse class of naturally occurring organic compounds, is a critical component of the global carbon cycle and a burgeoning field of interest for industrial biotechnology and drug development. Among these, the catabolism of the acyclic monoterpene alcohol citronellol (B86348) has been elucidated through the discovery of the acyclic terpene utilization (Atu) pathway. This pathway, primarily characterized in bacteria of the Pseudomonas genus, represents a sophisticated enzymatic cascade that channels citronellol into central metabolism. This technical guide provides an in-depth exploration of the Atu pathway, detailing the genetic and enzymatic players, presenting key quantitative data, and outlining the experimental protocols pivotal to its discovery and characterization.

The Atu Gene Cluster and its Encoded Enzymes

The genetic foundation of the Atu pathway is the atu gene cluster, which in Pseudomonas citronellolis and Pseudomonas aeruginosa consists of the genes atuA, atuB, atuC, atuD, atuE, atuF, atuG, and atuH.[1] The expression of this operon is regulated by the transcriptional repressor AtuR, which binds to the operator region of the atuA gene.[2] The functions of the key enzymes encoded by the atu cluster are summarized in the table below.

| Gene | Protein | Putative Function |

| atuA | Enoyl-CoA hydratase | Involved in the hydration of the double bond in the citronellol backbone. |

| atuB | Alcohol dehydrogenase | Oxidizes citronellol to citronellal (B1669106) and subsequently to citronellic acid.[3] |

| atuC | Geranyl-CoA carboxylase, β subunit | Forms the Geranyl-CoA Carboxylase complex with AtuF. |

| atuD | Acyl-CoA dehydrogenase | Involved in the β-oxidation-like steps of the pathway. |

| atuE | 3-hydroxyacyl-CoA dehydrogenase | Catalyzes a dehydrogenation step in the β-oxidation-like process. |

| atuF | Geranyl-CoA carboxylase, α subunit (biotin-containing) | The catalytic subunit of Geranyl-CoA Carboxylase, a key enzyme in the pathway.[1] |

| atuG | Aldehyde dehydrogenase | Likely involved in the oxidation of citronellal to citronellic acid. |

| atuH | Thiolase | Catalyzes the final step of the β-oxidation-like cycle, releasing acetyl-CoA. |

| atuR | Transcriptional repressor | Negatively regulates the expression of the atu operon.[2] |

The Atu Metabolic Pathway

The degradation of citronellol via the Atu pathway can be conceptually divided into an "upper" and a "lower" pathway.

The Upper Pathway: Conversion of Citronellol to Geranyl-CoA

The initial steps, collectively known as the upper pathway, involve the oxidation of citronellol to its corresponding carboxylic acid, citronellic acid. This is followed by its activation to a thioester, citronellyl-CoA, and subsequent conversion to geranyl-CoA.

The Lower Pathway: Carboxylation and β-Oxidation

The lower pathway commences with the pivotal carboxylation of geranyl-CoA, a reaction catalyzed by the biotin-dependent enzyme geranyl-CoA carboxylase (GCC), composed of the AtuC and AtuF subunits.[1] This carboxylation is a critical step to overcome the metabolic block posed by the methyl branch in the terpene structure. The resulting product then enters a modified β-oxidation cycle, ultimately leading to the generation of acetyl-CoA and propionyl-CoA, which can then enter the central metabolic pathways of the cell, such as the tricarboxylic acid (TCA) cycle. The Atu pathway intersects with the leucine/isovalerate utilization (Liu) pathway, sharing some enzymatic machinery for the processing of branched-chain acyl-CoA esters.

Diagram of the Atu Pathway for Citronellol Degradation

References

- 1. Identification and characterization of the acyclic terpene utilization gene cluster of Pseudomonas citronellolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AtuR is a repressor of acyclic terpene utilization (Atu) gene cluster expression and specifically binds to two 13 bp inverted repeat sequences of the atuA-atuR intergenic region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Central Role of Citronellyl-CoA Dehydrogenase (AtuD) in Microbial Acyclic Terpene Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Citronellyl-CoA dehydrogenase (AtuD) is a key enzyme in the microbial catabolism of acyclic monoterpenes, such as citronellol (B86348) and geraniol (B1671447). As a critical component of the acyclic terpene utilization (Atu) pathway, AtuD catalyzes the essential dehydrogenation of this compound, a pivotal step linking terpene degradation to central metabolism. This technical guide provides a comprehensive overview of the function, regulation, and significance of AtuD, with a focus on its role in bacteria like Pseudomonas aeruginosa and Pseudomonas citronellolis. The document details the enzyme's kinetic properties, its genetic organization within the atu operon, and the regulatory mechanisms governing its expression. Furthermore, it supplies detailed experimental protocols for the characterization of AtuD and presents quantitative data in a structured format to facilitate comparative analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important enzyme and its potential applications in biotechnology and metabolic engineering.

Introduction

Acyclic monoterpenoids, including citronellol and geraniol, are naturally abundant compounds used in various industries, from fragrances to biofuels. Certain microorganisms, notably species of Pseudomonas, have evolved sophisticated metabolic pathways to utilize these compounds as sole sources of carbon and energy.[1][2] The primary route for this degradation is the acyclic terpene utilization (Atu) pathway.[1][2]

At the core of this pathway lies this compound Dehydrogenase (AtuD), an acyl-CoA dehydrogenase with remarkable substrate specificity.[3] This enzyme is essential for the functional Atu pathway, catalyzing the conversion of this compound to a dienoyl-CoA intermediate.[3] Its activity is a prerequisite for the subsequent steps of β-oxidation that channel metabolites into central cellular pathways.[1] Understanding the function and regulation of AtuD is therefore critical for harnessing microbial terpene degradation for biotechnological purposes.

This guide synthesizes current knowledge on AtuD, presenting its biochemical characteristics, its place within the broader metabolic network, and the experimental approaches used to study it.

Core Function and Enzymatic Properties of AtuD

AtuD is the first identified member of a new subgroup of acyl-CoA dehydrogenases characterized by its specific action on a terpenoid-CoA substrate.[3] Its primary function is the introduction of a double bond into the this compound molecule.

2.1. Catalytic Reaction

AtuD catalyzes the dehydrogenation of (3S)-3,7-dimethyl-6-octenoyl-CoA (this compound) to 3,7-dimethyl-2,6-octadienoyl-CoA. This reaction is a crucial step that prepares the molecule for subsequent hydration and cleavage.

2.2. Substrate Specificity and Kinetics

Studies on purified AtuD from Pseudomonas aeruginosa have demonstrated its high specificity and affinity for this compound. The enzyme shows negligible activity with other acyl-CoA substrates such as octanoyl-CoA, 5-methylhex-4-enoyl-CoA, or isovaleryl-CoA, underscoring its specialized role in terpene metabolism.[3][4]

In contrast, a related protein in P. aeruginosa, the product of the PA1535 gene, also exhibits this compound dehydrogenase activity but with a significantly lower affinity (higher Km).[3] Unlike AtuD, the PA1535 protein can also utilize octanoyl-CoA as a substrate, suggesting a broader, less specialized role.[3][4] Mutant analysis has confirmed that AtuD, and not the PA1535 protein, is essential for the utilization of acyclic terpenes.[3]

Table 1: Comparative Kinetic Parameters of Dehydrogenases in P. aeruginosa

| Enzyme | Substrate | Km (µM) | Vmax (mU mg-1) | Reference |

| AtuD | This compound | 1.6 | 850 | [3][4] |

| PA1535 | This compound | 18 | 2450 | |

| PA1535 | Octanoyl-CoA | 130 | 610 | [3][4] |

The Acyclic Terpene Utilization (Atu) Pathway

The Atu pathway is a multi-step enzymatic cascade that converts acyclic monoterpenes into intermediates of central metabolism. The pathway begins with the oxidation of alcohols like citronellol and geraniol to their corresponding CoA-thioesters.

The genes encoding the enzymes for this pathway are typically clustered together in an operon. In P. aeruginosa and P. citronellolis, this is known as the atu gene cluster (atuABCDEFGH).[1][2][5]

The pathway proceeds through the following key stages:

-

Activation: Citronellol/geraniol is oxidized and converted to this compound/geranyl-CoA.

-

Carboxylation: The key enzyme geranyl-CoA carboxylase (a biotin-dependent enzyme composed of AtuC and AtuF subunits) carboxylates the molecule.[2][3]

-

Dehydrogenation (AtuD): AtuD introduces a double bond, as described above.

-

Hydration and Cleavage: The product is further metabolized via hydration, which is likely catalyzed by the isohexenyl-glutaconyl-CoA hydratase (AtuE), and subsequent steps.[6]

-

Convergence with Liu Pathway: The degradation of acyclic terpenes ultimately produces 3-methylcrotonyl-CoA, which is an intermediate in the leucine (B10760876) and isovalerate utilization (Liu) pathway, thus linking terpene catabolism to central metabolism.[1][7]

Genetic Organization and Regulation

The expression of AtuD is tightly regulated to ensure it is only produced when acyclic terpenes are available as a carbon source.

4.1. The atu Gene Cluster

In both P. aeruginosa and P. citronellolis, the genes for the Atu pathway are organized into the atuRABCDEFGH gene cluster.[5][8] This co-localization facilitates the coordinated expression of all necessary enzymes.

Table 2: Genes of the atu Cluster and Their Putative Functions

| Gene | Proposed Function | Reference |

| atuR | TetR-family transcriptional repressor | [8] |

| atuA | Acyl-CoA synthetase | [2] |

| atuB | Alcohol dehydrogenase | [9] |

| atuC | Geranyl-CoA carboxylase, biotin (B1667282) carrier subunit | [2][3] |

| atuD | This compound dehydrogenase | [3] |

| atuE | Isohexenyl-glutaconyl-CoA hydratase | [6] |

| atuF | Geranyl-CoA carboxylase, carboxyltransferase subunit | [2][3] |

| atuG | Aldehyde dehydrogenase | [6] |

| atuH | Unknown function | [5] |

4.2. Transcriptional Regulation by AtuR

The expression of the atu operon is controlled by the transcriptional regulator AtuR, which functions as a repressor.[8] AtuR belongs to the TetR family of repressors. In the absence of an inducer (i.e., an acyclic terpene metabolite), the AtuR homodimer binds to two specific 13 bp inverted repeat sequences located in the operator region between the atuR and atuA genes.[8] This binding physically blocks transcription of the atuABCDEFGH genes.

When an acyclic terpene is present, it is metabolized into an intermediate that acts as an inducer, binding to AtuR and causing a conformational change. This change prevents AtuR from binding to the operator DNA, thereby derepressing the operon and allowing for the transcription and translation of the Atu proteins, including AtuD.[8] Proteomic studies confirm this regulation, showing that AtuD is specifically expressed in cells grown on acyclic terpenes but is absent when grown on other carbon sources like succinate (B1194679) or isovalerate.[3]

Experimental Protocols

The study of AtuD involves several key methodologies, from quantifying its enzymatic activity to analyzing its genetic necessity.

5.1. Protocol: Expression and Purification of Recombinant AtuD

This protocol describes the expression of AtuD in Escherichia coli and its subsequent purification, adapted from methods used for P. aeruginosa AtuD.[3]

-

Cloning: The atuD gene is amplified via PCR from P. aeruginosa genomic DNA and cloned into an expression vector (e.g., pET vector system) containing an N-terminal His6-tag.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression:

-

Grow a 1 L culture of the transformed E. coli in LB medium with appropriate antibiotic selection at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl-β-D-thiogalactopyranoside) to a final concentration of 0.5 mM.

-

Incubate the culture for an additional 4-6 hours at 30°C.

-

-

Cell Lysis:

-

Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Lyse cells by sonication or using a French press.

-

Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).

-

-

Purification:

-

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elute the His6-tagged AtuD protein using an elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

-

Verification: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the purest fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5).

5.2. Protocol: this compound Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of AtuD by coupling the reduction of an artificial electron acceptor to the oxidation of this compound.

-

Principle: AtuD activity is measured by monitoring the reduction of an electron acceptor like ferrocenium (B1229745) hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP) at a specific wavelength. The rate of reduction is proportional to the rate of this compound dehydrogenation.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8.

-

Substrate: 100 µM this compound solution in water.

-

Electron Acceptor: 200 µM Ferrocenium hexafluorophosphate in water.

-

Enzyme: Purified AtuD protein (concentration determined by Bradford assay).

-

-

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing 950 µL of Assay Buffer and 20 µL of the electron acceptor solution.

-

Add a specific amount of purified AtuD enzyme (e.g., 5-10 µg) and mix by inversion.

-

Place the cuvette in a spectrophotometer and record a baseline reading at the appropriate wavelength (e.g., 300 nm for ferrocenium).

-

Initiate the reaction by adding 30 µL of the this compound substrate solution.

-

Immediately start monitoring the decrease in absorbance over time for 3-5 minutes.

-

As a control, run a parallel reaction without the this compound substrate to account for any non-specific reduction of the acceptor.

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.

-

Use the molar extinction coefficient (ε) of the electron acceptor to convert this rate into the rate of substrate conversion.

-

Enzyme activity (U/mg) = (ΔAbs/min * Vt) / (ε * Ve * [P]), where Vt is the total reaction volume, ε is the molar extinction coefficient, Ve is the enzyme volume, and [P] is the protein concentration in mg/mL. One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

-

Conclusion and Future Perspectives

This compound dehydrogenase (AtuD) is a highly specific and essential enzyme in the microbial degradation of acyclic terpenes. Its role as a key catalyst in the Atu pathway, coupled with the tight transcriptional control of its expression, highlights an elegant evolutionary solution for the utilization of these abundant natural compounds. The detailed characterization of AtuD in organisms like Pseudomonas aeruginosa has provided a clear picture of its biochemical function and physiological importance.

Future research may focus on several promising areas:

-

Structural Biology: Elucidating the crystal structure of AtuD would provide invaluable insights into its substrate specificity and catalytic mechanism. This could guide protein engineering efforts.

-

Biotechnological Applications: Engineered microorganisms overexpressing AtuD and other pathway enzymes could be developed for more efficient bioremediation of terpene-rich environmental pollutants.

-

Metabolic Engineering: The Atu pathway, with AtuD as a core component, offers a rich toolkit for synthetic biology. It can be harnessed for the bioconversion of terpenes into high-value specialty chemicals, pharmaceuticals, or advanced biofuels.

-

Drug Development: As P. aeruginosa is an opportunistic pathogen, understanding its unique metabolic pathways, including terpene degradation, could reveal novel targets for antimicrobial drug development. Inhibiting essential metabolic functions could offer a strategy to control its growth in specific environments.

References

- 1. journals.asm.org [journals.asm.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification and characterization of the acyclic terpene utilization gene cluster of Pseudomonas citronellolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Pseudomonas aeruginosa Isohexenyl Glutaconyl Coenzyme A Hydratase (AtuE) Is Upregulated in Citronellate-Grown Cells and Belongs to the Crotonase Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The atu and liu clusters are involved in the catabolic pathways for acyclic monoterpenes and leucine in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AtuR is a repressor of acyclic terpene utilization (Atu) gene cluster expression and specifically binds to two 13 bp inverted repeat sequences of the atuA-atuR intergenic region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Geranyl-CoA Carboxylase: The Linchpin of the Acyclic Terpene Utilization Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl-CoA carboxylase (GCase) is a critical biotin-dependent enzyme that serves as the gateway to the Acyclic Terpene Utilization (Atu) pathway, a key metabolic route in various microorganisms for the degradation of acyclic monoterpenes. This document provides a comprehensive overview of GCase, detailing its structure, enzymatic kinetics, and central role in the Atu pathway. It further outlines detailed experimental protocols for the study of this enzyme and the associated metabolic network, and presents key quantitative data to aid in comparative analysis and future research endeavors. The intricate signaling and metabolic cascades are visually represented through detailed diagrams to facilitate a deeper understanding of the underlying molecular mechanisms. This guide is intended to be a valuable resource for researchers in microbiology, enzymology, and drug development, providing the foundational knowledge and practical methodologies required to investigate this important enzymatic pathway.

Introduction

Acyclic monoterpenes, such as geraniol (B1671447) and citronellol, are abundant natural products that serve as important carbon sources for various microorganisms. The microbial degradation of these compounds is initiated through the Acyclic Terpene Utilization (Atu) pathway, a specialized metabolic cascade. At the heart of this pathway lies Geranyl-CoA carboxylase (GCase), a biotin-containing enzyme that catalyzes the ATP-dependent carboxylation of geranyl-CoA. This reaction is the committed step in the degradation of these terpenes, making GCase a pivotal enzyme in this metabolic process.

GCase belongs to the family of acyl-CoA carboxylases, which includes other important enzymes such as acetyl-CoA carboxylase (ACC) and 3-methylcrotonyl-CoA carboxylase (MCC).[1][2] Structurally, GCase is a large holoenzyme, typically with an α6β6 subunit architecture, and its function is dependent on the cofactor biotin.[3] The Atu pathway, and specifically GCase, has garnered interest not only for its role in microbial carbon cycling but also as a potential target for the development of novel antimicrobial agents. A thorough understanding of its mechanism, kinetics, and regulation is therefore of significant scientific and practical importance.

The Acyclic Terpene Utilization (Atu) Pathway

The Atu pathway is a multi-step enzymatic cascade that converts acyclic monoterpenes into intermediates that can enter central metabolism. The pathway is encoded by the atu gene cluster, which is often found in conjunction with the liu (leucine/isovalerate utilization) gene cluster, highlighting the metabolic link between terpene and amino acid degradation.[4][5] The initial steps of the pathway involve the oxidation of the terpene alcohol (e.g., geraniol) to its corresponding acid (geranic acid), which is then activated to its CoA thioester, geranyl-CoA. This sets the stage for the key reaction catalyzed by Geranyl-CoA carboxylase.

Enzymatic Steps of the Atu Pathway

The core of the Atu pathway, initiated by GCase, proceeds as follows:

-

Carboxylation: Geranyl-CoA carboxylase (AtuC/AtuF) carboxylates geranyl-CoA at the γ-carbon to produce 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA.[6]

-

Hydration: An enoyl-CoA hydratase adds water across the double bond.

-

Cleavage: A lyase cleaves the molecule, releasing acetyl-CoA.

-

Further Metabolism: The remaining acyl-CoA derivative is further metabolized, often intersecting with the leucine (B10760876) degradation pathway, to ultimately yield intermediates of the tricarboxylic acid (TCA) cycle.[4]

References

- 1. Substrate specificity of the 3-methylcrotonyl coenzyme A (CoA) and geranyl-CoA carboxylases from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and substrate selectivity of the 750-kDa α6β6 holoenzyme of geranyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The atu and liu clusters are involved in the catabolic pathways for acyclic monoterpenes and leucine in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The atu and liu Clusters Are Involved in the Catabolic Pathways for Acyclic Monoterpenes and Leucine in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Geranoyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

Unraveling the Metabolic Blueprint: The Fate of Citronellyl-CoA in Pseudomonas citronellolis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pseudomonas citronellolis, a bacterium first isolated from soil, possesses a remarkable metabolic versatility, notably its ability to utilize acyclic monoterpenoids like citronellol (B86348) as a sole source of carbon and energy.[1][2][3] This technical guide provides an in-depth exploration of the metabolic fate of a key intermediate in this pathway, Citronellyl-CoA. We will dissect the enzymatic steps, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the metabolic pathway and experimental workflows. Understanding this intricate biochemical network is crucial for applications in bioremediation, biosynthesis of valuable compounds, and as a model for microbial degradation of complex organic molecules, offering insights for researchers, scientists, and professionals in drug development.

Introduction

The microbial degradation of terpenes is a vital component of the global carbon cycle and a source of novel biocatalysts for industrial applications. Pseudomonas citronellolis, first described by Seubert in 1960, is a Gram-negative bacterium recognized for its capacity to metabolize isoprenoid compounds.[3][4] The catabolism of citronellol in this organism proceeds through the well-established acyclic terpene utilization (Atu) pathway, which involves a series of enzymatic conversions to channel the carbon skeleton into central metabolism. A pivotal intermediate in this pathway is this compound, the thioester derivative of citronellic acid. This document serves as a comprehensive resource on the downstream metabolic processing of this compound in P. citronellolis.

The Acyclic Terpene Utilization (Atu) Pathway: Post-Citronellyl-CoA

The conversion of citronellol to this compound is the initial phase of the Atu pathway. This involves the sequential action of citronellol dehydrogenase and citronellal (B1669106) dehydrogenase to yield citronellic acid, which is then activated to this compound by a CoA ligase. From this point, the metabolic journey of this compound involves a series of unique enzymatic reactions to overcome the challenges posed by the branched methyl groups in the isoprenoid structure.

Enzymatic Steps in the Conversion of this compound

The core of the metabolic pathway for this compound in Pseudomonas citronellolis involves the following key enzymatic steps:

-

Dehydrogenation to Geranyl-CoA: this compound is first dehydrogenated to form geranyl-CoA. This reaction is catalyzed by This compound dehydrogenase (AtuD) .

-

Carboxylation of Geranyl-CoA: A critical step in the pathway is the carboxylation of the γ-methyl group of geranyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme Geranyl-CoA carboxylase (AtuC/AtuF) . This carboxylation is essential to bypass the steric hindrance of the methyl group for subsequent β-oxidation.

-

Hydration and Cleavage: The product of the carboxylation reaction, 3-carboxy-3-isohexenyl-glutaryl-CoA, is then hydrated by Isohexenyl-glutaconyl-CoA hydratase (AtuE) . The resulting intermediate is cleaved by 3-hydroxy-3-isohexenylglutaryl-CoA:acetate lyase (AtuA) , releasing acetyl-CoA and 7-methyl-3-oxo-6-octenoyl-CoA.

-

Entry into Central Metabolism: The 7-methyl-3-oxo-6-octenoyl-CoA then undergoes further degradation via β-oxidation, yielding additional molecules of acetyl-CoA and 3-methylcrotonyl-CoA. The latter is further metabolized through the leucine/isovalerate utilization (Liu) pathway.

Quantitative Data

Table 1: Enzyme Kinetic Parameters for Key Enzymes in the Acyclic Terpene Utilization Pathway

| Enzyme | Substrate | Km (µM) | Vmax (mU/mg) | Organism | Reference |

| This compound Dehydrogenase (AtuD) | This compound | 1.6 | 850 | P. aeruginosa | |

| PA1535 (AtuD homolog) | This compound | 18 | 2450 | P. aeruginosa | |

| PA1535 (AtuD homolog) | Octanoyl-CoA | 130 | 610 | P. aeruginosa |

Note: mU = milliunits (nmol/min)

Experimental Protocols

The following sections detail generalized protocols for key experiments used to elucidate the metabolic fate of this compound. These are based on methodologies reported in the literature for studying terpene metabolism in Pseudomonas species.

Cultivation of Pseudomonas citronellolis

A fundamental requirement for studying the metabolic pathway is the successful cultivation of the bacterium on a medium containing citronellol or a related inducer as the sole carbon source.

Protocol 1: Growth of P. citronellolis on Citronellol

-

Prepare Mineral Salts Medium: A basal mineral salts medium (e.g., M9 medium) is prepared and autoclaved.

-

Add Carbon Source: A sterile solution of citronellol (or citronellic acid, which is less toxic) is added to the cooled medium to a final concentration of 0.1% (v/v). Due to the toxicity of citronellol, a gradual adaptation of the culture may be necessary.

-

Inoculation: An overnight culture of P. citronellolis grown in a rich medium (e.g., Luria-Bertani broth) is harvested by centrifugation, washed with sterile saline, and used to inoculate the mineral salts medium.

-

Incubation: The culture is incubated at 30°C with vigorous shaking to ensure adequate aeration.

-

Monitor Growth: Bacterial growth is monitored by measuring the optical density at 600 nm (OD600).

Enzyme Assays

Enzyme assays are critical for quantifying the activity of the specific enzymes involved in the pathway.

Protocol 2: General Enzyme Assay for Dehydrogenases (e.g., this compound Dehydrogenase)

-

Prepare Cell-Free Extract: P. citronellolis cells grown on citronellol are harvested, washed, and lysed (e.g., by sonication or French press) to obtain a cell-free extract. The extract is centrifuged to remove cell debris.

-

Assay Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl, pH 8.0), an electron acceptor (e.g., NAD+ or an artificial electron acceptor like 2,6-dichlorophenolindophenol), and the cell-free extract.

-

Initiate Reaction: The reaction is initiated by the addition of the substrate (e.g., this compound).

-

Monitor Reaction: The rate of the reaction is monitored spectrophotometrically by measuring the change in absorbance corresponding to the reduction of the electron acceptor.

-

Calculate Activity: Enzyme activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.

Conclusion

The metabolic pathway for the degradation of this compound in Pseudomonas citronellolis is a sophisticated biological process that enables the bacterium to thrive on acyclic monoterpenoids. The Atu pathway, with its key enzymes such as this compound dehydrogenase and Geranyl-CoA carboxylase, represents a fascinating example of microbial adaptation to utilize complex organic molecules. While significant progress has been made in elucidating this pathway, further research is needed to obtain detailed quantitative data specifically for the enzymes in P. citronellolis and to fully understand the regulatory networks that govern their expression. A deeper understanding of this metabolic blueprint will undoubtedly pave the way for innovative applications in biotechnology and environmental science.

References

An In-depth Technical Guide to Citronellyl-CoA: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl-CoA is a pivotal intermediate in the microbial degradation pathway of citronellol (B86348), a monoterpenoid alcohol found in the essential oils of various plants. As an acyl-coenzyme A thioester, it occupies a central role in the catabolism of acyclic terpenes, channeling them into central metabolism. Understanding the chemical structure and properties of this compound is fundamental for research in metabolic engineering, enzymology, and the development of novel biotechnological applications. This guide provides a comprehensive overview of the available technical data on this compound, including its structure, physicochemical properties, and its role in biochemical pathways.

Chemical Structure

This compound is comprised of a citronellyl group attached via a thioester linkage to coenzyme A. The citronellyl moiety is a 10-carbon acyclic monoterpene. Coenzyme A is a complex molecule consisting of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) triphosphate (ATP).

Chemical Formula: C₃₁H₅₂N₇O₁₇P₃S

Physicochemical Properties

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Average Molecular Weight | 915.738 g/mol | PubChem |

| Monoisotopic Molecular Weight | 915.204 g/mol | PubChem |

| XLogP3-AA | -2.7 | PubChem |

| Hydrogen Bond Donor Count | 5 | PubChem |

| Hydrogen Bond Acceptor Count | 22 | PubChem |

| Rotatable Bond Count | 24 | PubChem |

| Exact Mass | 915.204 g/mol | PubChem |

| CAS Number | Not Available | P. aeruginosa Metabolome Database[1] |

Table 2: Experimental Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Not Available | P. aeruginosa Metabolome Database[1] |

| Boiling Point | Not Available | - |

| Solubility | Not Available | - |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including NMR, mass spectrometry, and UV-Vis spectra, are not currently available in the public domain.[1]

Biochemical Role and Signaling Pathways

This compound is a key intermediate in the citronellol degradation pathway, primarily studied in bacteria such as Pseudomonas aeruginosa and Pseudomonas citronellolis. This pathway allows these organisms to utilize citronellol as a carbon and energy source.

The initial steps of the pathway involve the oxidation of citronellol to citronellic acid, which is then activated to this compound. This activation is catalyzed by an acyl-CoA synthetase (ligase). Subsequently, this compound is further metabolized.

The metabolic fate of this compound involves its conversion to cis-geranyl-CoA, a reaction catalyzed by an isomerase. Geranyl-CoA is then carboxylated by geranyl-CoA carboxylase, a key step that introduces a carboxyl group, enabling further degradation via β-oxidation-like steps.

Below is a diagram illustrating the initial stages of the citronellol degradation pathway leading to and from this compound.

Experimental Protocols

Generalized Protocol for Enzymatic Synthesis of Acyl-CoAs

This protocol is a general guideline and would require optimization for this compound.

Materials:

-

Citronellic acid

-

Coenzyme A (CoA)

-

Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

-

ATP (Adenosine triphosphate)

-

MgCl₂

-

Tricine buffer (or other suitable buffer)

-

Dithiothreitol (DTT)

-

Reaction vessel

-

Incubator or water bath

Procedure:

-

Prepare a reaction mixture containing Tricine buffer (e.g., 100 mM, pH 8.0), MgCl₂ (e.g., 10 mM), DTT (e.g., 2 mM), and ATP (e.g., 10 mM).

-

Add citronellic acid to the reaction mixture to a final concentration of, for example, 1 mM.

-

Add Coenzyme A to the mixture to a final concentration of, for example, 1.2 mM.

-

Initiate the reaction by adding a suitable amount of purified Acyl-CoA Synthetase.

-

Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30-37°C) for a sufficient period (e.g., 1-4 hours), monitoring the reaction progress by a suitable method such as HPLC.

-

Terminate the reaction by methods such as heat inactivation or addition of acid.

Generalized Protocol for Purification of Acyl-CoA Esters

This protocol describes a general solid-phase extraction (SPE) method that can be adapted for the purification of this compound.

Materials:

-

Crude reaction mixture containing this compound

-

C18 Solid-Phase Extraction (SPE) cartridge

-

Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

-

Vacuum manifold for SPE

Procedure:

-

Cartridge Equilibration:

-

Wash the C18 SPE cartridge with 2-3 column volumes of methanol.

-

Equilibrate the cartridge with 2-3 column volumes of the initial mobile phase (e.g., potassium phosphate buffer).

-

-

Sample Loading:

-

Acidify the crude reaction mixture to pH ~3.0.

-

Load the acidified sample onto the equilibrated SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 2-3 column volumes of the initial mobile phase to remove unbound impurities.

-

-

Elution:

-

Elute the this compound from the cartridge using a suitable organic solvent, such as a mixture of acetonitrile and water or a methanol gradient in the phosphate buffer.

-

-

Analysis:

-

Analyze the collected fractions for the presence and purity of this compound using techniques like HPLC with UV detection (monitoring at ~260 nm, the absorbance maximum for the adenine (B156593) ring of CoA).

-

Conclusion

This compound is a vital, yet under-characterized, metabolite in the microbial degradation of acyclic monoterpenes. While its chemical structure and role in the citronellol degradation pathway are established, a significant gap exists in the availability of experimental physicochemical and spectroscopic data. The provided generalized protocols for its synthesis and purification offer a starting point for researchers aiming to produce and study this important molecule. Further research is warranted to fully elucidate the properties of this compound, which will undoubtedly contribute to advancements in metabolic engineering and the understanding of microbial terpene metabolism.

References

Citronellyl-CoA: A Key Intermediate in the Branched-Chain Carbon Metabolism of Acyclic Terpenes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic role of Citronellyl-CoA, a key intermediate in the bacterial degradation of acyclic monoterpenes. It details the enzymatic pathways, presents quantitative data, outlines experimental protocols, and illustrates the regulatory mechanisms governing this catabolic process.

Introduction

Acyclic monoterpenes, such as citronellol (B86348) and geraniol, are naturally abundant C10 isoprenoid compounds found in the essential oils of many plants, contributing to their characteristic fragrances.[1] In the environment, these compounds serve as a valuable carbon and energy source for various microorganisms, particularly bacteria of the genus Pseudomonas. The microbial degradation of these terpenes is a critical component of the global carbon cycle. Understanding the metabolic pathways involved not only provides insights into bacterial physiology and adaptation but also opens avenues for biotechnological applications, including bioremediation and the synthesis of valuable chemicals.

This guide focuses on the Acyclic Terpene Utilization (Atu) pathway, with a specific emphasis on the pivotal role of this compound. This intermediate sits (B43327) at a crucial juncture in the breakdown of the branched-chain carbon skeleton of acyclic monoterpenes, connecting their initial oxidation to the central metabolism of the cell. We will delve into the enzymatic steps that produce and consume this compound, the genetic regulation of this pathway, and the experimental methodologies used to elucidate its function.

The Acyclic Terpene Utilization (Atu) Pathway: From Citronellol to Central Metabolism

The degradation of citronellol and related acyclic terpenes in bacteria like Pseudomonas aeruginosa and Pseudomonas citronellolis proceeds through a specialized metabolic route known as the Atu pathway.[2][3][4] This pathway is encoded by the atu gene cluster (atuA through atuH), which is responsible for the conversion of these terpenes into intermediates that can enter central metabolic pathways.[2]

The initial steps of the pathway involve the oxidation of the terminal alcohol group of citronellol and the subsequent activation of the resulting carboxylic acid to its coenzyme A (CoA) thioester, this compound.

Formation of this compound

The conversion of citronellol to this compound is a multi-step process:

-

Oxidation of Citronellol: The pathway begins with the oxidation of citronellol to citronellal, and then further to citronellic acid. These initial oxidation steps are catalyzed by dehydrogenases, such as AtuB and AtuG.

-

CoA Ligation: Citronellic acid is then activated by the addition of coenzyme A, a reaction catalyzed by an acyl-CoA synthetase, likely AtuH, to form this compound.

The Central Role and Subsequent Metabolism of this compound

This compound is a critical intermediate because its branched structure, specifically the β-methyl group, prevents its direct degradation via the standard β-oxidation pathway. The Atu pathway employs a series of specialized enzymes to overcome this metabolic hurdle.

-

Dehydrogenation to Geranyl-CoA: this compound is first desaturated to form cis-Geranyl-CoA. This reaction is catalyzed by the this compound dehydrogenase, AtuD.

-

Carboxylation: The key step in bypassing the β-methyl block is the carboxylation of the γ-methyl group of Geranyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme Geranyl-CoA carboxylase (GCase), which is composed of two subunits, AtuC and AtuF. This carboxylation adds a carboxyl group that will be subsequently removed.

-

Hydration and Lyase Reaction: The product of carboxylation undergoes hydration, catalyzed by the isohexenyl-glutaconyl-CoA hydratase (AtuE), followed by the removal of an acetate (B1210297) group by 3-hydroxy-3-isohexenylglutaryl-CoA:acetate lyase (AtuA).

-

Entry into β-Oxidation: The resulting product, 7-methyl-3-oxo-6-octenoyl-CoA, is now a suitable substrate for β-oxidation. It undergoes two rounds of β-oxidation to yield two molecules of acetyl-CoA and one molecule of 3-methylcrotonyl-CoA.

-

Final Conversion to Central Metabolites: 3-methylcrotonyl-CoA is then further metabolized via the leucine (B10760876) degradation pathway, which involves another carboxylation step to form 3-methylglutaconyl-CoA, eventually leading to the production of acetyl-CoA and acetoacetate.

Quantitative Analysis of Key Atu Pathway Enzymes

The efficiency of the Atu pathway is determined by the kinetic properties of its constituent enzymes. Several key enzymes have been characterized, providing quantitative insights into their substrate specificity and catalytic rates.

| Enzyme | Substrate | Km (µM) | Vmax (mU/mg) | Catalytic Efficiency (kcat/Km) | Organism | Reference |

| AtuD (this compound Dehydrogenase) | This compound | 1.6 | 850 | - | Pseudomonas aeruginosa | |

| PA1535 (AtuD homolog) | This compound | 18 | 2450 | - | Pseudomonas aeruginosa | |

| Geranyl-CoA Carboxylase (GCCase) | Geranyl-CoA | 8.8 (K₀.₅) | - | 56 | Pseudomonas aeruginosa | |

| 3-Methylcrotonyl-CoA | 14 | - | 22 | Pseudomonas aeruginosa | ||

| ATP | 10 | - | - | Pseudomonas aeruginosa | ||

| Bicarbonate | 1.2 (K₀.₅) | - | - | Pseudomonas aeruginosa | ||

| 3-Methylcrotonyl-CoA Carboxylase (MCCase) | 3-Methylcrotonyl-CoA | 9.8 (K₀.₅) | - | - | Pseudomonas aeruginosa | |

| ATP | 13 (K₀.₅) | - | - | Pseudomonas aeruginosa | ||

| Bicarbonate | 0.8 (K₀.₅) | - | - | Pseudomonas aeruginosa |

Note: K₀.₅ values are reported for enzymes exhibiting sigmoidal (non-Michaelis-Menten) kinetics.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Atu pathway and the function of this compound.

Expression and Purification of Recombinant AtuD

This protocol is based on the methods described for the characterization of AtuD from Pseudomonas aeruginosa.

Objective: To obtain purified AtuD protein for subsequent enzyme activity assays.

Workflow:

Materials:

-

E. coli strain (e.g., BL21(DE3)) containing the atuD expression plasmid.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Dialysis Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

-

Ni-NTA affinity chromatography column.

Procedure:

-

Culture Growth and Induction:

-

Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.7.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture for an additional 3-4 hours at 30°C or overnight at a lower temperature (e.g., 18-20°C) to improve protein solubility.

-

-

Cell Harvest and Lysis:

-

Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

-

Purification:

-

Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged AtuD protein with Elution Buffer.

-

-

Buffer Exchange and Analysis:

-

Dialyze the eluted protein fractions against Dialysis Buffer to remove imidazole and for buffer exchange.

-

Assess the purity of the protein by SDS-PAGE. Pool the purest fractions and determine the protein concentration (e.g., using the Bradford assay).

-

Store the purified protein at -80°C.

-

This compound Dehydrogenase (AtuD) Activity Assay

This protocol measures the activity of AtuD by monitoring the reduction of an artificial electron acceptor.

Objective: To determine the kinetic parameters (Km and Vmax) of AtuD with this compound as a substrate.

Principle: The assay measures the rate of reduction of the artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of this compound. The reduction of DCPIP is monitored spectrophotometrically by the decrease in absorbance at 600 nm.

Materials:

-

Purified AtuD enzyme.

-

This compound (substrate).

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5.

-

2,6-dichlorophenolindophenol (DCPIP).

-

Phenazine methosulfate (PMS) as an intermediate electron carrier.

-

Spectrophotometer capable of measuring absorbance at 600 nm.

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, DCPIP (e.g., 50 µM), and PMS (e.g., 1 mM).

-

Vary the concentration of this compound across a range of concentrations (e.g., 0.5 µM to 50 µM) to determine the Michaelis-Menten kinetics.

-

-

Enzyme Reaction:

-

Pre-incubate the reaction mixture at a constant temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of purified AtuD enzyme.

-

Immediately monitor the decrease in absorbance at 600 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DCPIP.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Regulatory Control of the Atu Pathway

The expression of the atu genes is tightly regulated to ensure that the pathway is only active in the presence of acyclic terpenes. This regulation is primarily controlled by a transcriptional regulator, AtuR.

The atu genes (atuA through atuH) are organized in an operon-like structure. The atuR gene, which encodes the AtuR protein, is located upstream of the atu operon and is transcribed in the opposite direction. AtuR belongs to the TetR family of transcriptional regulators. In the absence of an inducer molecule, AtuR binds to the promoter region of the atu operon, repressing transcription. When an acyclic terpene or a metabolic intermediate of the pathway is present, it is thought to bind to AtuR, causing a conformational change that leads to its dissociation from the DNA, thereby allowing transcription of the atu genes to proceed.

Conclusion and Future Directions

This compound stands as a central intermediate in the microbial catabolism of acyclic terpenes, bridging the initial activation of these compounds with core metabolic pathways. The Acyclic Terpene Utilization (Atu) pathway in Pseudomonas and other bacteria provides an elegant solution to the challenge of degrading branched-chain carbon skeletons. The characterization of key enzymes like this compound dehydrogenase and geranyl-CoA carboxylase has provided significant insights into the biochemical strategies employed.

Future research in this area could focus on several key aspects:

-

Structural Biology: Elucidating the crystal structures of the Atu pathway enzymes would provide a deeper understanding of their catalytic mechanisms and substrate specificities.

-

Metabolomics and Flux Analysis: Comprehensive metabolomic studies under different growth conditions would offer a more dynamic view of the pathway's operation and its integration with the cell's overall metabolic network.

-

Biotechnological Applications: Further engineering of the Atu pathway could lead to the development of microbial cell factories for the bioconversion of terpenes into high-value products, such as biofuels and specialty chemicals.

-

Environmental Significance: Investigating the prevalence and diversity of the Atu pathway in different environmental niches will enhance our understanding of its role in the global carbon cycle.

The study of this compound and its associated metabolic pathway continues to be a fertile ground for discovery, with implications for fundamental microbiology, enzymology, and industrial biotechnology.

References

- 1. Citronellol Degradation Pathway [eawag-bbd.ethz.ch]

- 2. Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Functions of Atu Proteins in Terpene Catabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terpenes, a vast and diverse class of organic compounds produced by plants, are significant for their aromatic properties and roles in plant defense. The microbial catabolism of these compounds is a critical component of the carbon cycle and presents opportunities for bioremediation and the synthesis of novel bioactive molecules. A key pathway in this process is the Acyclic Terpene Utilization (Atu) pathway, predominantly studied in Pseudomonas species such as P. aeruginosa and P. citronellolis. This pathway is orchestrated by a series of proteins encoded by the atu gene cluster. This technical guide provides a comprehensive overview of the putative functions of the Atu proteins, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biochemical and regulatory pathways.

The Acyclic Terpene Utilization (Atu) Gene Cluster

The catabolism of acyclic monoterpenes like citronellol (B86348) and geraniol (B1671447) is primarily managed by proteins encoded within the atu gene cluster.[1][2] In Pseudomonas citronellolis and Pseudomonas aeruginosa, this cluster consists of eight genes, atuA through atuH, which are responsible for the enzymatic steps of the pathway.[1][3] Upstream of this operon lies atuR, a regulatory gene that controls the expression of the catabolic genes.[1] The Atu pathway works in concert with the Leucine/Isovalerate Utilization (Liu) pathway, as the final product of the Atu pathway, 3-methylcrotonyl-CoA, is a substrate for the Liu pathway enzymes.

Putative Functions of Core Atu Proteins

The Atu pathway converts acyclic monoterpenes into intermediates that can enter central metabolism. The proposed functions of the individual Atu proteins are detailed below.

-

AtuR (Transcriptional Regulator): AtuR is a repressor protein belonging to the TetR family. It binds to two specific 13 bp inverted repeat sequences located in the intergenic region between atuR and atuA. This binding represses the transcription of the atuABCDEFGH operon. The presence of acyclic terpenes as inducer compounds is thought to alleviate this repression, allowing for the expression of the catabolic enzymes.

-

AtuB / AtuG (Putative Dehydrogenases): Annotation data suggest that AtuB and AtuG are likely short-chain dehydrogenases. Their proposed role is in the initial oxidation steps of the pathway, converting acyclic terpene alcohols like citronellol to their corresponding aldehydes (e.g., citronellal) and subsequently to carboxylic acids (e.g., citronellic acid).

-

AtuH (Putative Acyl-CoA Synthetase): AtuH is predicted to be an acyl-CoA synthetase. This enzyme is responsible for activating the terpene carboxylic acid (e.g., citronellic acid) by attaching a Coenzyme A (CoA) molecule, forming the corresponding terpenyl-CoA thioester (e.g., citronellyl-CoA). This activation is a crucial preparatory step for subsequent enzymatic reactions.

-

AtuD (Putative Acyl-CoA Dehydrogenase): AtuD is believed to function as an acyl-CoA dehydrogenase, catalyzing the oxidation of this compound to geranyl-CoA.

-

AtuC and AtuF (Geranyl-CoA Carboxylase Subunits): AtuC and AtuF are the two subunits of geranyl-CoA carboxylase (GCase), a key biotin-containing enzyme in the Atu pathway. This enzyme carboxylates the β-methyl group of geranyl-CoA. This step is critical as it circumvents the steric hindrance that the branched methyl group would otherwise pose to the standard β-oxidation machinery.

-

AtuE (Putative Enoyl-CoA Hydratase): AtuE shows strong similarity to enoyl-CoA hydratases and is proposed to be an isohexenylglutaconyl-CoA hydratase. It likely catalyzes a hydration step in the pathway following the carboxylation by GCase.

-

AtuA (Putative Lyase): The function of AtuA is less certain, but it is essential for a functional Atu pathway, as demonstrated by insertion mutagenesis. It is speculated to encode a 3-hydroxy-3-isohexenylglutaryl-CoA:acetate-lyase, which would cleave the modified side chain to release acetate.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Atu proteins.

Table 1: Protein Sequence Homology

| Protein/Cluster | Homologous Protein/Cluster | Organism Comparison | Similarity/Identity (%) | Reference |

|---|---|---|---|---|

| Atu gene products | Similar gene cluster products | P. citronellolis vs. P. aeruginosa | 78-91% | |

| AtuCDEF cluster | LiuABCD cluster | Within P. aeruginosa PAO1 | 41.5% |

| LiuABCD cluster | Liu cluster products | P. aeruginosa vs. other Pseudomonas spp. | 77.2-79.5% | |

Table 2: Phenotypic Analysis of atu Gene Mutants in P. aeruginosa

| Mutant Gene | Growth on Citronellol | Growth on Leucine | Key Observation | Reference |

|---|---|---|---|---|

| atuA | No growth | Normal growth | AtuA is essential for the Atu pathway. | |

| atuC | No growth | Impaired growth | GCase subunit is essential for terpene use. | |

| atuD | No growth | Normal growth | This compound dehydrogenase function is essential. | |

| atuE | No growth | Normal growth | Hydratase function is essential. | |

| atuF | No growth | Impaired growth | GCase subunit is essential for terpene use. |

| atuR | N/A (Constitutive Expression) | N/A (Constitutive Expression) | Atu proteins were expressed regardless of growth substrate. | |

Visualized Pathways and Workflows

Acyclic Terpene Utilization (Atu) Catabolic Pathway

The diagram below illustrates the proposed enzymatic steps in the catabolism of citronellol, highlighting the involvement of the Atu proteins and the intersection with the Liu pathway.

Caption: Proposed catabolic pathway for acyclic terpenes via Atu and Liu proteins.

Regulation of the atu Operon by AtuR

This diagram shows the negative regulation of the atu gene cluster by the AtuR repressor protein.

Caption: Repression of the atu operon by the AtuR protein and induction by terpenes.

Experimental Workflow for Mutant Phenotyping

This flowchart outlines the typical experimental process used to determine the function of an atu gene.

Caption: Workflow for functional analysis of atu genes via mutagenesis and phenotyping.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the function of Atu proteins, based on methodologies cited in the literature.

Protocol: Insertion Mutagenesis of atu Genes

This protocol is used to create knockout mutants to assess the necessity of a specific atu gene for terpene catabolism.

-

Objective: To inactivate a target atu gene in P. aeruginosa.

-

Materials: P. aeruginosa wild-type strain, suicide vector plasmid containing a transposon (e.g., mini-Tn5), antibiotic selection agents, appropriate growth media (e.g., LB agar), mineral salts medium.

-

Procedure:

-

Transformation: Introduce the suicide vector carrying the transposon into the wild-type P. aeruginosa cells via a method such as electroporation or conjugation.

-

Selection: Plate the transformed cells onto a selective medium containing an antibiotic for which the transposon carries a resistance marker. Only cells that have incorporated the transposon will grow.

-

Screening: Screen individual colonies for the desired mutation. This is often done by replica plating onto a minimal medium with an acyclic terpene (e.g., citronellol) as the sole carbon source versus a control medium with a standard carbon source (e.g., succinate). Mutants unable to grow on the terpene medium are selected.

-

Verification: Confirm the site of the transposon insertion within the target atu gene using PCR with primers flanking the gene and/or DNA sequencing.

-

Protocol: 2D Gel Electrophoresis for Protein Expression Analysis

This method is used to compare the proteomes of bacteria grown under different conditions to identify induced proteins.

-

Objective: To identify Atu and Liu proteins that are specifically induced by growth on acyclic terpenes.

-

Materials: P. aeruginosa cells grown on different carbon sources (e.g., succinate (B1194679) as control, citronellol, isovalerate), lysis buffer, isoelectric focusing (IEF) strips, SDS-PAGE gels, staining solution (e.g., Coomassie Blue).

-

Procedure:

-

Cell Lysis & Protein Extraction: Harvest bacterial cells from liquid cultures grown on different carbon sources. Lyse the cells using sonication or chemical methods and collect the soluble protein fraction by centrifugation.

-

First Dimension (Isoelectric Focusing): Load the protein extract onto an IEF strip with a specific pH range (e.g., 4-7). Proteins migrate along the pH gradient until they reach their isoelectric point (pI).

-

Second Dimension (SDS-PAGE): Place the equilibrated IEF strip onto an SDS-PAGE gel. Apply an electric current to separate the proteins based on their molecular weight.

-

Visualization & Analysis: Stain the gel to visualize the protein spots. Compare the 2D gels from cells grown on different substrates. Spots that are present or significantly upregulated in the terpene-grown samples compared to the control are candidates for Atu pathway proteins.

-

Protein Identification: Excise the protein spots of interest from the gel and identify them using mass spectrometry (e.g., MALDI-TOF).

-

Protocol: Electrophoretic Mobility Shift Assay (EMSA) for AtuR Binding

This assay is used to demonstrate the direct binding of the AtuR repressor protein to its target DNA sequence.

-

Objective: To confirm that the AtuR protein binds to the promoter/operator region of the atuA gene.

-

Materials: Purified AtuR protein, DNA fragments corresponding to the atuR-atuA intergenic region (labeled, e.g., with biotin (B1667282) or a radioactive isotope), polyacrylamide gel, electrophoresis buffer, detection reagents.

-

Procedure:

-

Binding Reaction: Incubate the purified AtuR protein with the labeled DNA fragment in a binding buffer for a set time to allow for protein-DNA complex formation.

-

Gel Electrophoresis: Load the reaction mixtures onto a non-denaturing polyacrylamide gel and run the electrophoresis. DNA that is bound to a protein will migrate more slowly through the gel than unbound DNA.

-

Detection: Transfer the DNA from the gel to a membrane and visualize the labeled DNA bands. A "shifted" band, which moves slower than the free DNA probe, indicates the formation of a DNA-AtuR complex.

-

Specificity Control: To demonstrate specificity, perform competition assays by adding an excess of unlabeled specific DNA (which should reduce the shifted band) or unlabeled non-specific DNA (which should not).

-

Conclusion

The Atu proteins, encoded by the atu gene cluster, form a specialized catabolic pathway for the degradation of acyclic terpenes. Research has established the putative functions for most of these proteins, from the initial oxidation and CoA-activation of terpenes to the key carboxylation step that enables further breakdown via a modified β-oxidation process. The pathway is tightly regulated by the AtuR repressor, ensuring that these catabolic enzymes are synthesized only in the presence of their terpene substrates. The elucidation of this pathway not only enhances our understanding of microbial metabolism but also provides a toolbox of enzymes and regulatory elements that can be harnessed by drug development professionals and synthetic biologists for the production of valuable chemicals and pharmaceuticals. Further characterization, particularly obtaining detailed enzyme kinetics and crystal structures, will continue to refine our knowledge of this elegant biological system.

References